

Application Notes and Protocols for Vegfr-2-IN-20 in Kinase Assays

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Compound of Interest

Compound Name: Vegfr-2-IN-20

Cat. No.: B15579632

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These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the utilization of **Vegfr-2-IN-20**, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), in both biochemical and cellular kinase assays.

Introduction

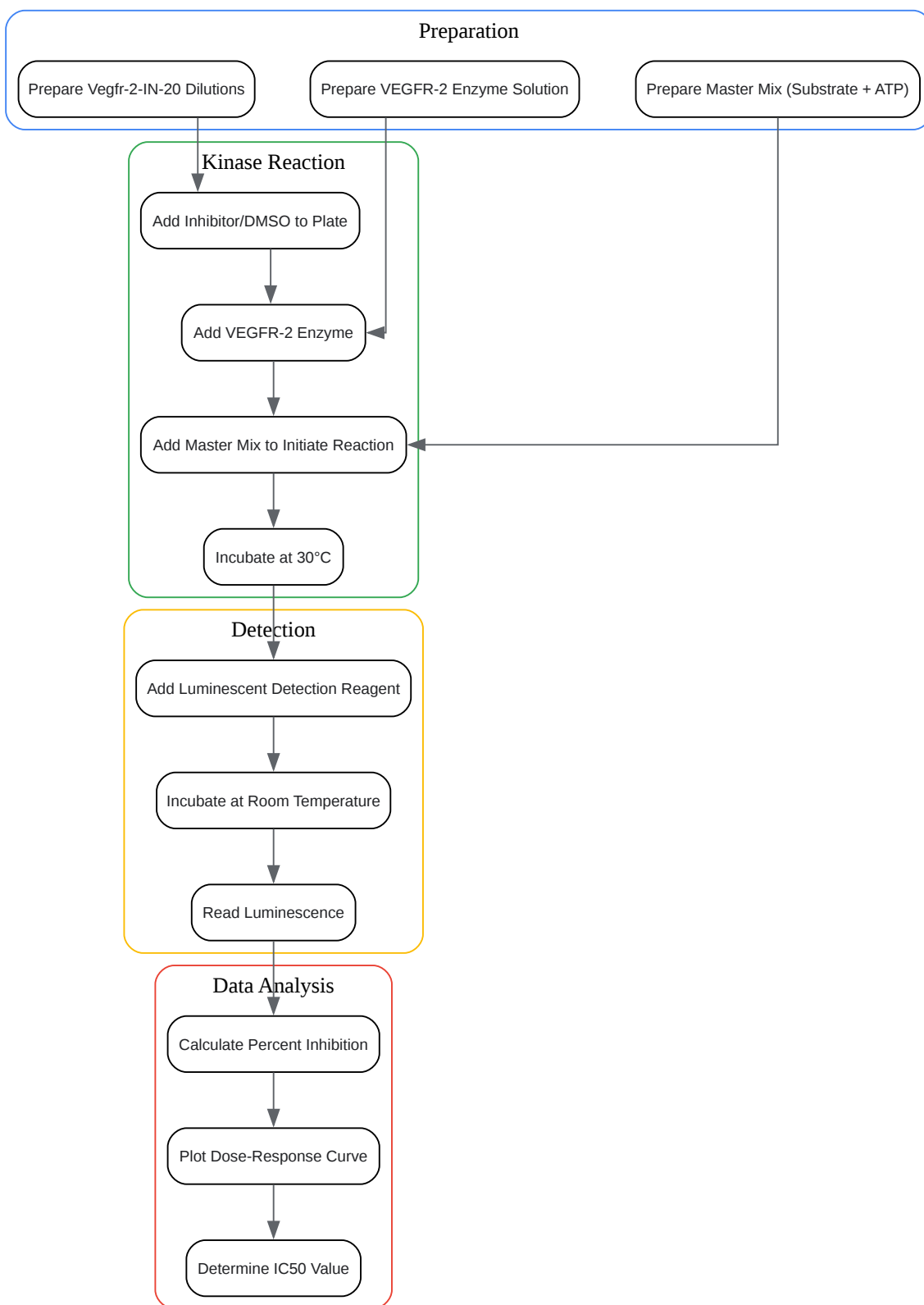
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.^{[1][2][3]} Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues within its intracellular domain.^{[2][4][5]} This activation triggers downstream signaling cascades, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, survival, and migration.^{[2][5]} Dysregulated VEGFR-2 signaling is a hallmark of several pathologies, most notably cancer, where it supports tumor neovascularization, growth, and metastasis.^{[1][3][6]} Consequently, inhibiting VEGFR-2 kinase activity is a key therapeutic strategy in oncology.^{[1][7]}

Vegfr-2-IN-20 is a small molecule inhibitor designed to target the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways. These application notes detail the procedures for quantifying the inhibitory activity of **Vegfr-2-IN-20** using a biochemical kinase assay and a cell-based phosphorylation assay.

Biochemical Kinase Assay: Measuring Direct Enzyme Inhibition

This protocol outlines a luminescent-based kinase assay to determine the in vitro potency of **Vegfr-2-IN-20** against purified recombinant human VEGFR-2 kinase. The assay measures the amount of ATP remaining after the kinase reaction, which is inversely correlated with kinase activity.

Experimental Workflow: Biochemical Assay



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Caption: Workflow for a biochemical kinase assay to determine inhibitor potency.

Materials and Reagents

- Recombinant human VEGFR-2 (KDR) kinase (e.g., BPS Bioscience, Cat. #40301).[\[7\]](#)
- PTK Substrate (e.g., Poly(Glu,Tyr) 4:1).[\[7\]](#)
- ATP (Adenosine 5'-triphosphate).
- Kinase Assay Buffer (e.g., 5x Kinase Buffer 1, BPS Bioscience, Cat. #79334).[\[7\]](#)
- **Vegfr-2-IN-20**.
- DMSO (Dimethyl sulfoxide).
- Luminescent Kinase Assay Kit (e.g., Kinase-Glo™ MAX, Promega, Cat. #V6071).[\[7\]](#)
- White, opaque 96-well plates.[\[7\]](#)
- Luminometer.

Experimental Protocol

- Prepare 1x Kinase Buffer: Dilute the 5x Kinase Assay Buffer to 1x with distilled water. Keep on ice.
- Prepare **Vegfr-2-IN-20** Dilutions:
 - Prepare a 10 mM stock solution of **Vegfr-2-IN-20** in 100% DMSO.
 - Perform a serial dilution of the stock solution in 100% DMSO to create a range of concentrations (e.g., 10-point, 3-fold serial dilution). The final DMSO concentration in the assay should not exceed 1%.[\[7\]](#)
- Prepare Master Mix: For each 96-well plate, prepare a master mix containing 1x Kinase Buffer, ATP, and the PTK substrate. The final concentrations in a 50 µL reaction volume should be optimized, but typical starting points are 10 µM ATP and 0.2 mg/mL substrate.
- Assay Plate Setup:

- Add 5 µL of the diluted **Vegfr-2-IN-20** or DMSO (for positive and negative controls) to the appropriate wells of a 96-well plate.
- Add 20 µL of 1x Kinase Buffer to the "Blank" or "No Enzyme" control wells.
- Add 25 µL of the Master Mix to all wells.
- Initiate Kinase Reaction:
 - Thaw the recombinant VEGFR-2 enzyme on ice. Dilute the enzyme to the desired concentration (e.g., 2 ng/µL) in 1x Kinase Buffer.[8]
 - Add 20 µL of the diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" (DMSO) wells.
 - Mix the plate gently and incubate at 30°C for 45-60 minutes.[8]
- Signal Detection:
 - Equilibrate the plate and the luminescent kinase assay reagent to room temperature.
 - Add 50 µL of the detection reagent to each well.
 - Incubate at room temperature for 15 minutes, protecting the plate from light.[8]
 - Measure the luminescence using a microplate reader.

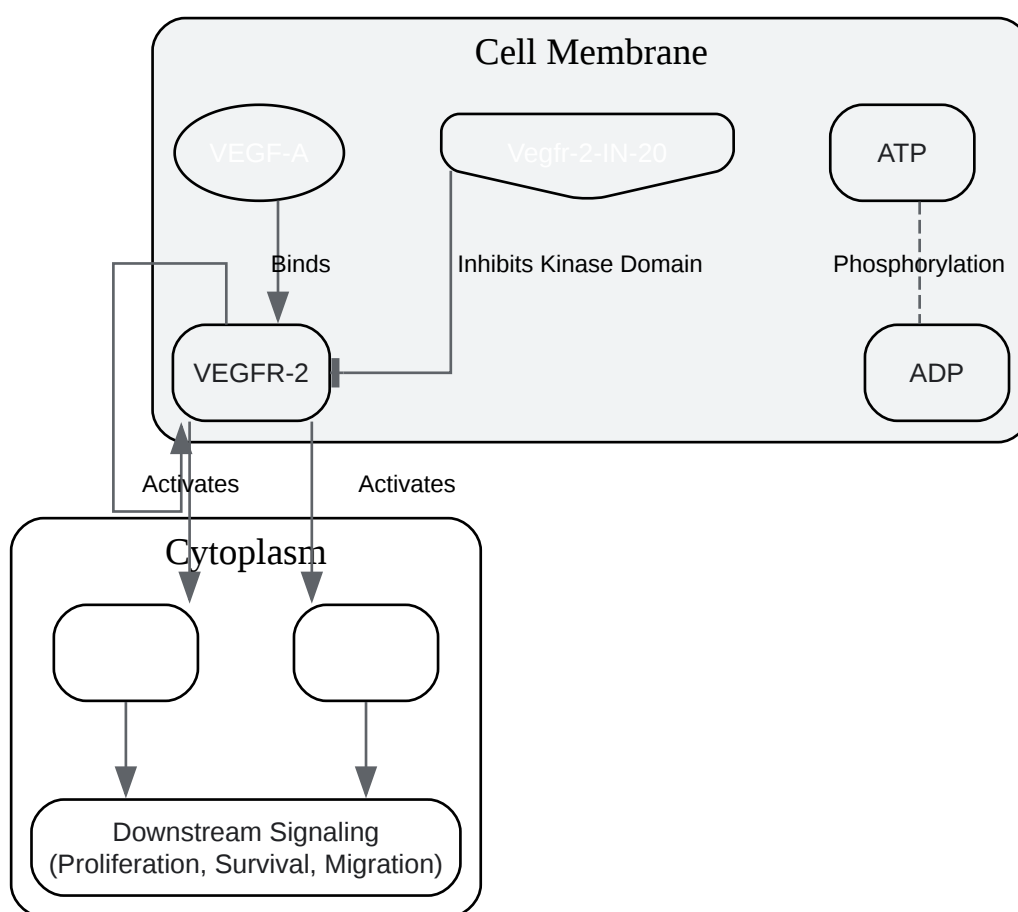
Data Analysis

- Subtract the "Blank" (no enzyme) luminescence value from all other readings.
- Calculate the percent inhibition for each concentration of **Vegfr-2-IN-20** using the following formula: % Inhibition = $100 * (1 - (\text{Test Inhibitor Signal} / \text{Positive Control Signal}))$
- Plot the percent inhibition against the logarithm of the **Vegfr-2-IN-20** concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Cellular Kinase Assay: Measuring Inhibition of VEGFR-2 Autophosphorylation

This protocol describes a cell-based ELISA to measure the inhibitory effect of **Vegfr-2-IN-20** on the autophosphorylation of endogenous VEGFR-2 in human umbilical vein endothelial cells (HUVECs) upon stimulation with VEGF-A.[6]

VEGFR-2 Signaling Pathway



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